molecular formula C13H13N3O3 B3083258 5-(4-Methoxyphenyl)-2-(2-oxopropyl)-1,2,4-triazin-3(2H)-one CAS No. 113912-98-4

5-(4-Methoxyphenyl)-2-(2-oxopropyl)-1,2,4-triazin-3(2H)-one

Cat. No.: B3083258
CAS No.: 113912-98-4
M. Wt: 259.26 g/mol
InChI Key: IKKFFHFXVCDSPE-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2-(2-oxopropyl)-1,2,4-triazin-3(2H)-one is an organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a methoxyphenyl group, an oxopropyl group, and a triazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-2-(2-oxopropyl)-1,2,4-triazin-3(2H)-one typically involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-2-(2-oxopropyl)-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxopropyl group can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: 5-(4-Hydroxyphenyl)-2-(2-oxopropyl)-1,2,4-triazin-3(2H)-one

    Reduction: 5-(4-Methoxyphenyl)-2-(2-hydroxypropyl)-1,2,4-triazin-3(2H)-one

    Substitution: 5-(4-Halophenyl)-2-(2-oxopropyl)-1,2,4-triazin-3(2H)-one

Scientific Research Applications

5-(4-Methoxyphenyl)-2-(2-oxopropyl)-1,2,4-triazin-3(2H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-2-(2-oxopropyl)-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Hydroxyphenyl)-2-(2-oxopropyl)-1,2,4-triazin-3(2H)-one
  • 5-(4-Chlorophenyl)-2-(2-oxopropyl)-1,2,4-triazin-3(2H)-one
  • 5-(4-Methylphenyl)-2-(2-oxopropyl)-1,2,4-triazin-3(2H)-one

Uniqueness

5-(4-Methoxyphenyl)-2-(2-oxopropyl)-1,2,4-triazin-3(2H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications.

Properties

IUPAC Name

5-(4-methoxyphenyl)-2-(2-oxopropyl)-1,2,4-triazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-9(17)8-16-13(18)15-12(7-14-16)10-3-5-11(19-2)6-4-10/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKFFHFXVCDSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=O)N=C(C=N1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50553798
Record name 5-(4-Methoxyphenyl)-2-(2-oxopropyl)-1,2,4-triazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113912-98-4
Record name 5-(4-Methoxyphenyl)-2-(2-oxopropyl)-1,2,4-triazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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